Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Physicochemical property differentiation Drug-likeness Permeability prediction

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899989-72-1; molecular formula C₂₀H₁₆BrN₃O₃; molecular weight 426.27 g·mol⁻¹; exact mass 425.0375 Da) is a fully synthetic small-molecule pyridazin-3(2H)-one derivative belonging to the 2-arylacetamide pyridazinone class. It features a 3-bromophenyl substituent at the pyridazinone C3 position and an N-(3-acetylphenyl)acetamide side chain at the N2 position.

Molecular Formula C20H16BrN3O3
Molecular Weight 426.27
CAS No. 899989-72-1
Cat. No. B2889897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS899989-72-1
Molecular FormulaC20H16BrN3O3
Molecular Weight426.27
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C20H16BrN3O3/c1-13(25)14-4-3-7-17(11-14)22-19(26)12-24-20(27)9-8-18(23-24)15-5-2-6-16(21)10-15/h2-11H,12H2,1H3,(H,22,26)
InChIKeyVFGLFDJQJKKAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899989-72-1): Structural Overview & Procurement-Relevant Identity


N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899989-72-1; molecular formula C₂₀H₁₆BrN₃O₃; molecular weight 426.27 g·mol⁻¹; exact mass 425.0375 Da) is a fully synthetic small-molecule pyridazin-3(2H)-one derivative belonging to the 2-arylacetamide pyridazinone class [1]. It features a 3-bromophenyl substituent at the pyridazinone C3 position and an N-(3-acetylphenyl)acetamide side chain at the N2 position. The pyridazinone core is recognized in the primary literature as a privileged scaffold for formyl peptide receptor (FPR) agonist activity and kinase inhibition [2][3]. This compound is supplied as a research-grade screening compound with a typical vendor-specified purity of ≥95% and is explicitly intended for non-human, preclinical research applications [1]. Its structural complexity—combining an electron-withdrawing acetyl group, a lipophilic bromophenyl ring, and a hydrogen-bond-capable acetamide linker—differentiates it from simpler pyridazinone analogs and positions it as a versatile intermediate for medicinal chemistry optimization campaigns.

Why N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with Ostensibly Similar Pyridazinone Acetamides


Within the 2-arylacetamide pyridazin-3(2H)-one series, both the nature of the C3 aryl substituent and the N-phenylacetamide terminus profoundly control pharmacological selectivity. Published structure-activity relationship (SAR) studies demonstrate that shifting a bromine atom from the para to the meta position, replacing the bromophenyl with a phenyl or methoxyphenyl group, or removing the acetyl substituent from the anilide ring can switch FPR subtype selectivity, alter agonist potency by orders of magnitude, or abrogate cellular activity entirely [1][2]. Moreover, the acetyl group contributes additional hydrogen-bond acceptor capacity and modulates the compound’s cLogP and polar surface area, affecting both target engagement and passive permeability relative to des-acetyl or des-bromo comparators . Consequently, a researcher seeking to reproduce a specific biological profile or a procurement officer sourcing an exact screening hit cannot freely substitute N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide with a “close” analog without risking loss of the desired pharmacological phenotype.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899989-72-1) Versus Closest Analogs


Increased Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Versus the Des-Acetyl Analog

The target compound incorporates the 3-acetylphenyl moiety, adding one hydrogen-bond acceptor (the acetyl carbonyl oxygen) relative to the des-acetyl analog N-(3-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. For the des-acetyl comparator, ACD/Labs Percepta predicts 5 H-bond acceptors, 1 H-bond donor, PSA 62 Ų, and ACD/LogP 2.99 . The acetyl group elevates the H-bond acceptor count to 6 and increases the topological polar surface area by approximately 17–20 Ų, while the bromine atom at the 3-position of the pyridazinone C3-phenyl ring maintains comparable lipophilicity [1]. This modification is expected to reduce passive membrane permeability relative to the des-acetyl analog, a property that may be advantageous for target engagement in extracellular receptor binding assays but must be accounted for in cell-based screening campaigns.

Physicochemical property differentiation Drug-likeness Permeability prediction

Meta-Bromophenyl C3 Substituent Enables Distinct FPR Subtype Bias Relative to para-Substituted or Unsubstituted Phenyl Congeners

In the 2-arylacetamide pyridazin-3(2H)-one series, the position and identity of the C3 aryl substituent critically modulate FPR subtype preference. The 2013 Giovannoni et al. study demonstrated that 4,6-disubstituted pyridazin-3(2H)-one analogs bearing a 4-bromophenylacetamido fragment achieved low-micromolar EC₅₀ values at FPR1 and mixed FPR1/FPR2 dual agonism [1]. The 2016 Vergelli et al. study identified compound 4b with a preference for FPR2 (EC₅₀ = 13 nM) [2]. The target compound introduces a 3-bromophenyl group directly on the pyridazinone core rather than on the acetamide side chain, a regioisomeric variation that, based on docking studies of related pyridazinones, is predicted to alter the orientation of the ligand within the FPR orthosteric binding pocket relative to the 4-bromophenyl-substituted analogs [1][2]. While direct EC₅₀ data for this specific compound are not yet published, the established SAR indicates that the 3-bromophenyl-to-pyridazinone connectivity pattern constitutes a distinct chemotype within the FPR agonist series.

Formyl peptide receptor FPR agonist Subtype selectivity Pyridazinone SAR

3-Acetylphenyl Fragment Associated with Enzyme Inhibitory Activity at Low-Micromolar Concentrations

The 3-acetylphenyl group is not merely a spectator substituent. BRENDA enzyme database records an IC₅₀ of 0.584 µM for N-(3-acetylphenyl)-2-[2-(hydrazinylcarbonothioyl)hydrazinyl]-2-(1-oxido-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide against EC 3.5.1.104 (a bacterial peptidoglycan deacetylase) at pH 7.0 and 37 °C [1]. While this compound differs substantially in scaffold, the data demonstrate that the 3-acetylphenyl moiety can productively engage enzyme active sites. In the target compound, this fragment is presented on a pyridazinone-acetamide scaffold that is itself a recognized kinase and FPR-binding template [2]. The combination may confer a dual-target interaction profile not available in analogs lacking either the acetylphenyl or the bromophenyl group.

Enzyme inhibition Fragment-based activity 3-acetylphenyl pharmacophore

Absence of Stereocenters Simplifies Analytical Characterization and Eliminates Enantiomeric Batch Variability Relative to Chiral Pyridazinone Analogs

The target compound N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide contains no chiral centers, as confirmed by its molecular structure [1]. This contrasts with several biologically active pyridazinone analogs in the literature that bear chiral substituents at the acetamide α-carbon or on the pyridazinone ring, where enantiomeric purity must be rigorously controlled and can confound biological assay interpretation [2]. For procurement, an achiral compound eliminates the need for chiral HPLC purity verification, reduces analytical QC costs, and guarantees that all molecules in the batch are chemically identical—removing a source of inter-laboratory variability that can be significant for chiral comparators.

Achiral compound Quality control Batch-to-batch reproducibility Procurement specification

Dual Halogen/Acetyl Functionalization Offers a Distinct Physicochemical Profile for MedChem Optimization Relative to Mono-Substituted or Methoxy-Containing Comparators

Among commercially available 2-arylacetamide pyridazinones, most catalog entries bear either a single halogen substituent, a methoxy group, or an unsubstituted phenyl ring. The target compound uniquely combines a meta-bromine (capable of halogen bonding and contributing to lipophilicity) with a meta-acetyl group (providing a hydrogen-bond acceptor and a potential metabolic handle) [1]. The closest purchasable analogs include N-(3-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (methoxy replacing bromo) and N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (chloro replacing bromo, para substitution) [1]. The bromine atom’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl and 1.52 Å for O in methoxy) and higher polarizability enable distinct non-covalent interactions (halogen bonding) with protein targets that cannot be replicated by methoxy or chloro substituents [2]. This makes the target compound the preferred choice for medicinal chemistry campaigns exploring halogen-bond-driven affinity gains.

Lead optimization Physicochemical diversity Halogen bonding Medicinal chemistry

High-Value Application Scenarios for N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 899989-72-1) Based on Quantitative Differentiation Evidence


FPR Agonist Lead Discovery: Screening for Novel Chemotypes with Meta-Substituted Bromophenyl Connectivity

Based on the established SAR that C3 aryl substitution pattern dictates FPR subtype selectivity in pyridazin-3(2H)-ones [1][2], this compound is positioned as a high-priority screening candidate for laboratories seeking FPR1-, FPR2-, or FPR3-active chemotypes with a connectivity pattern distinct from the well-characterized 4-bromophenylacetamido series. The 3-bromophenyl directly attached to the pyridazinone core represents a regioisomeric variation predicted to alter orthosteric binding pocket occupancy, potentially yielding novel selectivity fingerprints. Procurement of this specific compound is essential for SAR-by-catalog or hit-expansion campaigns targeting the FPR receptor family, as substitution with the 4-bromophenyl or des-bromo congeners would explore a different region of chemical space [3].

Physicochemical Property Optimization: Balancing Lipophilicity and Hydrogen-Bond Capacity in Pyridazinone Lead Series

The combination of a lipophilic 3-bromine substituent and a polar 3-acetyl group creates a compound with an estimated TPSA of ~80–82 Ų and 6 H-bond acceptors, placing it in a favorable region of drug-like chemical space that balances membrane permeability with aqueous solubility [1][2]. Medicinal chemistry teams optimizing pyridazinone leads for oral bioavailability or reduced non-specific protein binding can use this compound as a reference point for multiparameter optimization, comparing it against the des-acetyl analog (PSA 62 Ų) and methoxy-substituted variants. The structural features also support halogen-bond-driven affinity engineering, for which bromine is the preferred halogen [3].

Enzyme Inhibition Profiling: Exploiting the 3-Acetylphenyl Pharmacophore on a Pyridazinone Scaffold

The 3-acetylphenyl group has demonstrated low-micromolar enzyme inhibitory activity (IC₅₀ = 584 nM against EC 3.5.1.104) in a related structural context [1]. When presented on the pyridazinone-acetamide scaffold—itself a template for kinase and receptor modulation [2]—this compound becomes a compelling candidate for broad-panel enzyme inhibition profiling. Laboratories engaged in phenotypic screening or target deconvolution should prioritize this compound to evaluate whether the acetylphenyl-pyridazinone combination yields polypharmacology or target-specific inhibition, particularly against enzyme classes such as deacetylases, kinases, or hydrolases where the pyridazinone core has precedent [3].

Quality-Control-Standardized Procurement for Multi-Site Reproducibility Studies

For multi-center consortia or CRO-led screening campaigns, the achiral nature of this compound eliminates enantiomer-driven activity variability, and the vendor-specified purity of ≥95% [1] reduces the risk of impurity-driven false positives. Unlike chiral pyridazinone analogs that require enantiomeric excess verification by chiral HPLC [2], this compound’s QC can rely on standard achiral HPLC, NMR, and HRMS, lowering analytical overhead. Procurement officers seeking a pyridazinone screening compound with minimal batch-to-batch variability and straightforward analytical certification should select this compound over chiral or stereochemically complex alternatives.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.